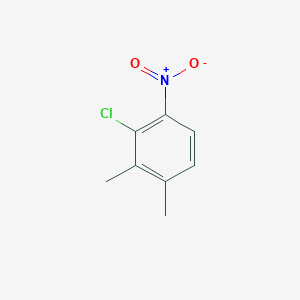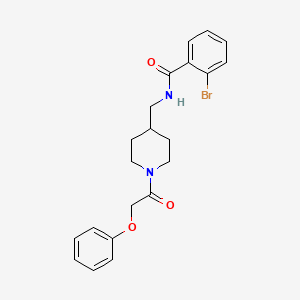
2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a piperidine ring, and a phenoxyacetyl group . Benzamides and piperidines are both important structures in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . Piperidines can be synthesized through various methods, including cyclization and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety would contribute a planar structure, while the piperidine ring would add a cyclic structure .科学的研究の応用
Synthesis and Properties of Phenoxo-Bridged Dicopper(II) Complexes : A study by Amudha, Thirumavalavan, and Kandaswamy (1999) discusses the synthesis and properties of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, which could have potential applications in magnetic and electrochemical fields (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Preparation of Novel Non-peptide CCR5 Antagonists : Bi (2014) and De-ju (2014, 2015) have worked on the preparation and characterization of N-Allyl-4-chloro-N-(piperidin-4-yl) benzamide and its derivatives. These studies involve synthesizing novel non-peptide CCR5 antagonists, which have implications in therapeutic applications, especially in the treatment of conditions like HIV (Bi, 2014); (De-ju, 2014); (De-ju, 2015).
Radiosynthesis for Serotonin Receptors : Mertens et al. (1994) explored the radiosynthesis of compounds with high affinity for serotonin-5HT2-receptors, which could be promising tracers for γ-emission tomography, a diagnostic tool in neurology (Mertens et al., 1994).
Solid State Conformations and Antidopaminergic Effects : The work by Högberg et al. (1986) on the X-ray structures of 2,6-disubstituted benzamides, such as remoxipride hydrochloride, contributes to understanding the solid-state conformations and their potential antidopaminergic effects, which could be significant in developing treatments for disorders like schizophrenia (Högberg et al., 1986).
Synthesis and Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Coordination Chemistry of Copper (II) : Majumder et al. (2016) designed N,N,O-donor Schiff-base ligands for exploring the coordination chemistry of Cu(II), which has implications in fields like catalysis and material science (Majumder et al., 2016).
Antimicrobial Profile of Novel Benzamides : The study by Khatiwora et al. (2013) focuses on the synthesis, characterization, and bioactivity of new benzamides and their metal complexes, which could have applications in developing new antimicrobial agents (Khatiwora et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c22-19-9-5-4-8-18(19)21(26)23-14-16-10-12-24(13-11-16)20(25)15-27-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILGGSDRNWDHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

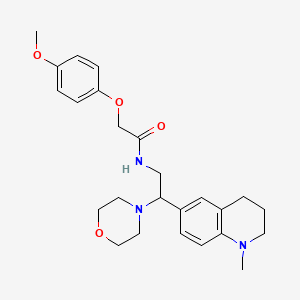
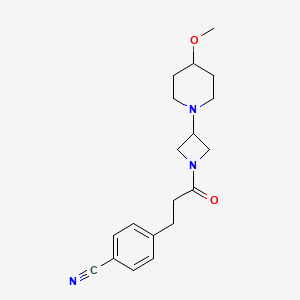
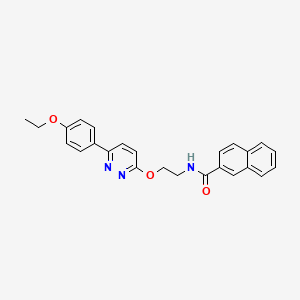
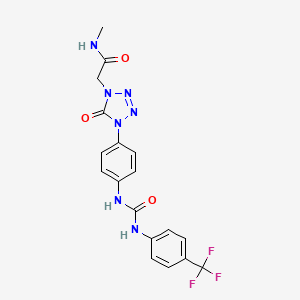
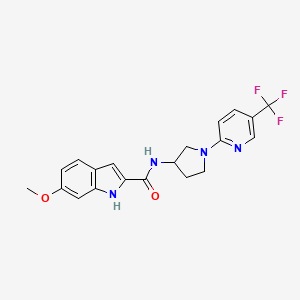
![N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2669698.png)
![Ethyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2669700.png)

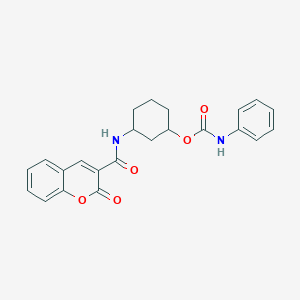
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2669708.png)
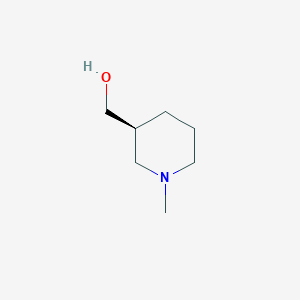
![4-Chloro-2-{[(4-ethoxybenzyl)amino]methyl}phenol](/img/structure/B2669711.png)
